molecular formula C13H19NO B13869175 3-Phenylmethoxycyclohexan-1-amine

3-Phenylmethoxycyclohexan-1-amine

Cat. No.: B13869175
M. Wt: 205.30 g/mol
InChI Key: ZJXHVYNFOOHLNB-UHFFFAOYSA-N
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Description

3-Phenylmethoxycyclohexan-1-amine is a synthetic cyclohexanamine derivative of interest in medicinal chemistry and neuroscience research. This compound features a phenylmethoxy substituent and a primary amine group on a cyclohexane ring, a structural motif found in various pharmacologically active molecules. Similar amine-containing compounds are frequently investigated for their potential interactions with neurological targets and as key synthetic intermediates in drug discovery . As a building block, it may be used in the development of novel active compounds through metal-catalyzed coupling reactions or other synthetic transformations . Researchers also utilize structurally analogous amines in prodrug strategies to improve the physicochemical properties or delivery of active pharmaceutical ingredients . This product is provided as a high-purity material strictly for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-phenylmethoxycyclohexan-1-amine

InChI

InChI=1S/C13H19NO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2

InChI Key

ZJXHVYNFOOHLNB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Reductive Amination Route (Preferred Method)

This method is widely favored for synthesizing this compound due to its efficiency and high yield:

Step 1: Formation of 3-Phenylmethoxycyclohexanone

  • The phenylmethoxy group is introduced by alkylation of cyclohexanone with a phenylmethoxy derivative or via Friedel-Crafts alkylation.
  • For example, phenol can be reacted with benzyl chloride under basic conditions to form phenylmethoxybenzene, which is then subjected to Friedel-Crafts alkylation with cyclohexanone to yield 3-phenylmethoxycyclohexanone.

Step 2: Reductive Amination

  • The ketone group at the 1-position of 3-phenylmethoxycyclohexanone is converted to the amine group by reductive amination.
  • This involves reacting the ketone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN), catalytic hydrogenation (Pt, Pd, or Ni catalysts), or lithium aluminum hydride (LiAlH4).
  • The reaction proceeds via formation of an imine or iminium intermediate, which is subsequently reduced to the amine.

Reaction Scheme:

$$
\text{3-Phenylmethoxycyclohexanone} + \text{NH}3 \xrightarrow[\text{reduction}]{\text{NaBH}3\text{CN or catalytic H}_2} \text{this compound}
$$

Alternative Methods

3.2.1 Alkylation of Amines

  • Starting from cyclohexan-1-amine, the phenylmethoxy group can be introduced by nucleophilic substitution on a suitable phenylmethoxy alkyl halide.
  • This method requires careful control to avoid over-alkylation and side reactions.

3.2.2 Reduction of Amides or Nitriles

  • Amides or nitriles derived from 3-phenylmethoxycyclohexane precursors can be reduced to the corresponding amines using LiAlH4.
  • This method is less commonly used due to the availability and efficiency of reductive amination.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Phenylmethoxy group formation Phenol + benzyl chloride + base (e.g., KOH) SN2 reaction to form phenylmethoxybenzene
Friedel-Crafts alkylation Cyclohexanone + phenylmethoxybenzene + Lewis acid (e.g., AlCl3) Forms 3-phenylmethoxycyclohexanone
Reductive amination Ammonia or primary amine + NaBH3CN or H2 + catalyst (Pt, Pd, Ni) Mild acidic conditions to facilitate imine formation
Alternative reduction LiAlH4 in ether solvents Strong reducing agent, requires anhydrous conditions

Research Findings and Applications

  • The phenylmethoxy substituent influences the compound's stereochemistry and biological activity, making stereoselective synthesis important.
  • This compound and its stereoisomers have been studied as pharmacophores interacting with neurotransmitter receptors, indicating potential neurological therapeutic applications.
  • The compound’s amine group facilitates hydrogen bonding and electrostatic interactions critical for receptor binding.
  • Industrial synthesis often employs continuous flow reactors and optimized catalytic systems to improve yield and purity.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Advantages Disadvantages
Reductive Amination 3-Phenylmethoxycyclohexanone + NH3 NaBH3CN or catalytic H2 (Pt, Pd, Ni), mild acid High yield, mild conditions Requires ketone precursor
Alkylation of Amines Cyclohexan-1-amine + phenylmethoxy alkyl halide Base, controlled temperature Direct introduction of substituent Risk of over-alkylation
Reduction of Amides/Nitriles Amide or nitrile derivatives LiAlH4, anhydrous ether solvents Strong reduction, broad applicability Harsh conditions, sensitive to moisture

Chemical Reactions Analysis

3-Phenylmethoxycyclohexan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-Phenylmethoxycyclohexan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylmethoxycyclohexan-1-amine involves its interaction with molecular targets through its amine group. This interaction can influence various biological pathways, such as neurotransmitter release or enzyme inhibition. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or other fields .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and available data for 3-Phenylmethoxycyclohexan-1-amine and its analogs:

Compound Name Molecular Formula Substituent (Position) Key Properties/Notes References
This compound C₁₃H₁₇NO Phenylmethoxy (3), NH₂ (1) High lipophilicity; steric hindrance Inferred
3-Methoxycyclohexan-1-amine C₇H₁₅NO Methoxy (3), NH₂ (1) Collision cross-section: 62.4 Ų (predicted)
3-Methylcyclohexan-1-amine C₇H₁₅N Methyl (3), NH₂ (1) Increased hydrophobicity; cis/trans isomers
3-Methoxyeticyclidin (3-MeO-PCE) C₁₅H₂₃NO N-Ethyl, 3-methoxyphenyl (1), NH₂ (1) Psychoactive; regulated as narcotic
1-Phenylcyclohexan-1-amine C₁₂H₁₇N Phenyl (1), NH₂ (1) Direct aryl attachment; no ether linkage
1-(3-Chlorophenyl)cyclohexan-1-amine C₁₂H₁₄ClN 3-Chlorophenyl (1), NH₂ (1) Halogen enhances electronic effects
Key Observations:
  • Lipophilicity : The phenylmethoxy group in this compound likely increases lipophilicity compared to methoxy or methyl analogs, impacting solubility and membrane permeability.
  • Steric Effects : The bulkier phenylmethoxy substituent may hinder molecular interactions compared to smaller groups like methoxy or methyl.
  • Stereochemistry : Cis/trans isomerism in 3-Methylcyclohexan-1-amine suggests that substitution patterns influence conformational flexibility .

Analytical Characterization

  • Collision Cross-Section (CCS) : 3-Methoxycyclohexan-1-amine has a predicted CCS of 62.4 Ų, useful for mass spectrometry-based identification .
  • Chromatography : Substituent polarity (e.g., methoxy vs. phenylmethoxy) influences retention times in GC or HPLC analyses .

Q & A

Q. How does the methoxy group in this compound influence receptor binding compared to halogenated derivatives?

  • Methodological Answer :
  • Docking Simulations : Model interactions with NMDA receptor GluN2B subunits to assess hydrogen-bonding vs. hydrophobic effects.
  • Free-Energy Calculations : Use MM-GBSA to quantify binding affinity differences between methoxy and fluoro substituents .

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